400‑Fold Enhanced Src Kinase Inhibition vs Parent Peptide Ac‑CIYKYY
Ac‑Cys‑Ile‑Tyr‑Lys‑Phe(4‑NO2)‑Tyr‑Phe (12) inhibited c‑Src kinase activity with an IC50 of 1.0 μM in a polyE4Y phosphorylation assay, compared to an IC50 of 400 μM for the parent hexapeptide Ac‑CIYKYY (1), representing a 400‑fold improvement in inhibitory potency [1].
| Evidence Dimension | IC50 for inhibition of c‑Src kinase (polyE4Y substrate) |
|---|---|
| Target Compound Data | 1.0 μM |
| Comparator Or Baseline | Ac‑CIYKYY (1): 400 μM |
| Quantified Difference | 400‑fold improvement |
| Conditions | Radioactive kinase assay, polyE4Y substrate, active c‑Src, triplicate experiments, SEM ≤ ±10% |
Why This Matters
This dramatic potency gain makes the compound suitable for biochemical Src inhibition studies where the parent peptide is too weak to produce meaningful effects.
- [1] Kumar A et al. J Med Chem. 2006;49(11):3395-3401. View Source
